![molecular formula C18H28Si B13857463 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane: is a specialized organic compound with the molecular formula C18H28Si and a molecular weight of 272.50 g/mol . This compound is an intermediate in the synthesis of 11-cis-retinoic acid , a retinoid compound known for its reduced toxicity compared to its parent retinoid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The specific synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high purity and consistency. The compound is often produced as an intermediate for further chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane is used as an intermediate in the synthesis of various organic compounds, including retinoids and other biologically active molecules.
Biology and Medicine: In biological and medical research, this compound is used to study the synthesis and function of retinoic acid derivatives, which are important in cell differentiation and growth.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals, particularly those involving retinoid synthesis.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane involves its role as an intermediate in the synthesis of 11-cis-retinoic acid. This compound undergoes various chemical transformations to produce retinoic acid derivatives, which then interact with specific molecular targets and pathways involved in cell differentiation and growth.
Comparación Con Compuestos Similares
- 1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-1,3-hexadien-5-ynyl]-cyclohexane
- 1,5-Heptadien-4-one, 3,3,6-trimethyl
- 3,5,5-Trimethyl-1-hexanol
Uniqueness: 1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane is unique due to its specific structure and its role as an intermediate in the synthesis of 11-cis-retinoic acid. This compound’s ability to undergo various chemical reactions and its applications in the synthesis of biologically active molecules make it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C18H28Si |
|---|---|
Peso molecular |
272.5 g/mol |
Nombre IUPAC |
trimethyl-[(3E,5E)-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-3,5-dien-1-ynyl]silane |
InChI |
InChI=1S/C18H28Si/c1-16-12-11-14-18(2,3)17(16)13-9-7-8-10-15-19(4,5)6/h7-9,13H,11-12,14H2,1-6H3/b8-7+,13-9+ |
Clave InChI |
HAZGZYKWSXJCSX-NJHPPEEMSA-N |
SMILES isomérico |
CC1=C(C(CCC1)(C)C)/C=C/C=C/C#C[Si](C)(C)C |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC=CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6a[2a(Ethanesulfonyl)propyl]a2aethyla4,5,6,7atetrahydroa1,3abenzoxazola4aone](/img/structure/B13857389.png)
![1-(Benzenesulfonyl)-4-[(4-chlorophenoxy)methyl]benzene](/img/structure/B13857390.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-ethyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13857395.png)
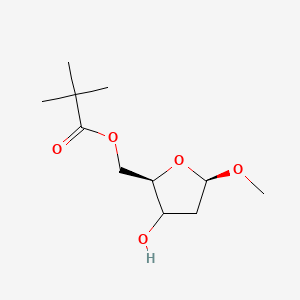
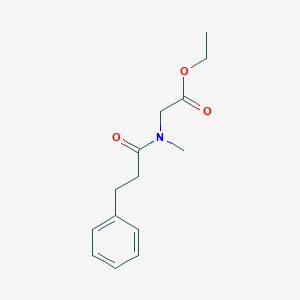
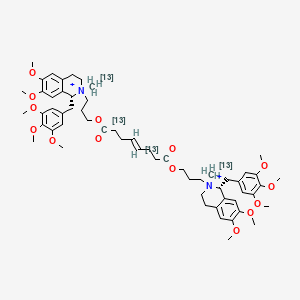
![3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane](/img/structure/B13857412.png)
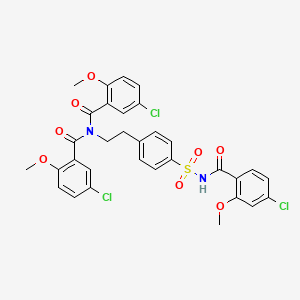
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
![3-Ethoxy-3-[4-[(6-methoxypyridin-2-yl)methoxy]phenyl]propanoic acid](/img/structure/B13857449.png)

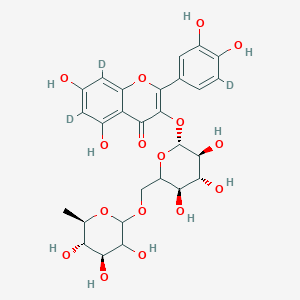
![(3R,6S)-6-[4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13857456.png)
